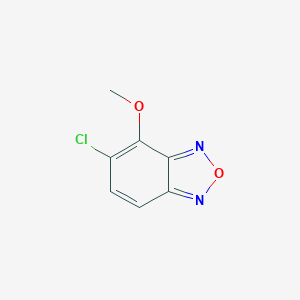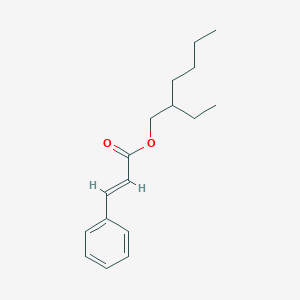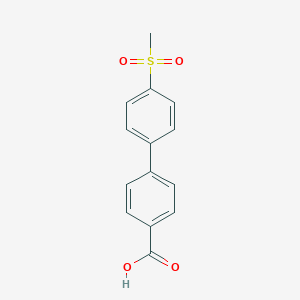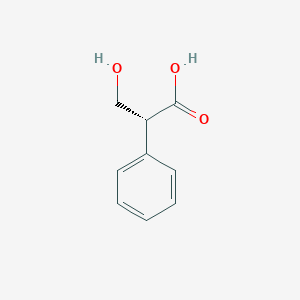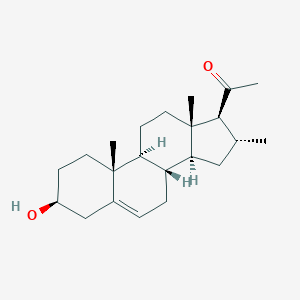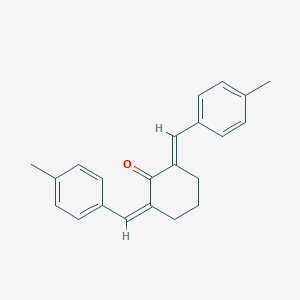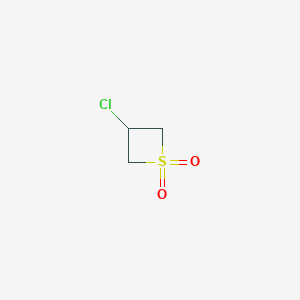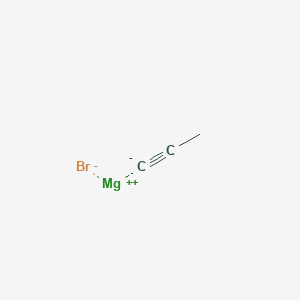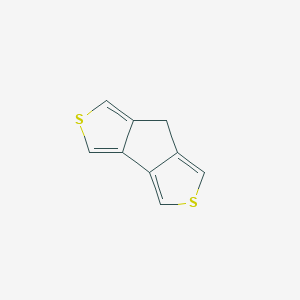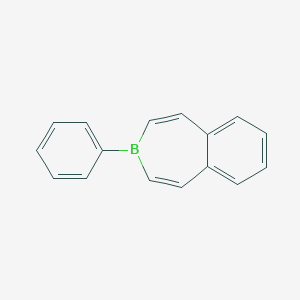
Dichlorodipropoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodipropoxysilane (DCDPS) is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a molecular formula of C9H20Cl2O2Si. DCDPS is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biology, and materials science. In
Mecanismo De Acción
Dichlorodipropoxysilane reacts with hydroxyl groups on the surface of materials to form a covalent bond. This reaction modifies the surface properties of the material, making it more hydrophobic and less prone to oxidation. The mechanism of action of this compound is well understood, and it has been extensively studied in the scientific literature.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not absorbed by the body. However, it should be handled with care due to its reactive nature and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorodipropoxysilane has several advantages for use in laboratory experiments. It is a versatile compound that can be used to modify the surface properties of various materials. It is also relatively easy to synthesize and handle in a laboratory setting. However, this compound has some limitations. It is a reactive compound that can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for research on Dichlorodipropoxysilane. One area of research is the synthesis of this compound derivatives with improved properties. Another area of research is the development of new applications for this compound in materials science and nanotechnology. Finally, research could be conducted to investigate the potential toxicity of this compound and its derivatives.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is a reactive compound that can be used to modify the surface properties of various materials. This compound has been extensively studied in the scientific literature, and its mechanism of action is well understood. While it has several advantages for use in laboratory experiments, it also has some limitations and potential hazards. There are several future directions for research on this compound, including the synthesis of derivatives with improved properties and the development of new applications in materials science and nanotechnology.
Métodos De Síntesis
Dichlorodipropoxysilane can be synthesized by reacting propylene oxide with silicon tetrachloride in the presence of a catalyst. The reaction produces this compound and hydrochloric acid as a byproduct. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Dichlorodipropoxysilane is widely used in scientific research due to its unique properties. It is a reactive compound that can be used to modify the surface properties of various materials. This compound is commonly used in the synthesis of silica nanoparticles, which have a wide range of applications in materials science and nanotechnology.
Propiedades
Número CAS |
18141-43-0 |
|---|---|
Fórmula molecular |
C6H14Cl2O2Si |
Peso molecular |
217.16 g/mol |
Nombre IUPAC |
dichloro(dipropoxy)silane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
Clave InChI |
LQGVEVWCWJGLAL-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(Cl)Cl |
SMILES canónico |
CCCO[Si](OCCC)(Cl)Cl |
Otros números CAS |
18141-43-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



